molecular formula C14H19NO2 B13184987 Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Cat. No.: B13184987
M. Wt: 233.31 g/mol
InChI Key: ACIXXMYQNFLODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the esterification of 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid with isopropanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is unique due to its specific combination of the isoquinoline moiety and the ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

Propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate, also known by its CAS number 2060029-15-2, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C14H19NO2
  • Molecular Weight: 233.31 g/mol
  • CAS Number: 2060029-15-2

Structural Representation

The compound features a tetrahydroisoquinoline moiety linked to an acetate group, which is significant for its biological interactions.

Pharmacological Properties

Research indicates that compounds related to tetrahydroisoquinolines exhibit a variety of pharmacological activities, including:

  • Antioxidant Activity: Tetrahydroisoquinolines have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Neuroprotective Effects: Some studies suggest that these compounds may protect neuronal cells from damage associated with neurodegenerative diseases.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Neurotransmitter Systems: It may affect neurotransmitter levels, particularly dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

Case Studies

  • Neuroprotection in Animal Models:
    • A study involving the administration of similar tetrahydroisoquinoline derivatives showed a reduction in neuronal apoptosis in rodent models of Parkinson's disease. This suggests potential therapeutic applications for neuroprotection .
  • Antioxidant Studies:
    • In vitro assays demonstrated that tetrahydroisoquinoline derivatives can significantly reduce oxidative stress markers in cultured cells. This supports their potential use as antioxidants .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging of free radicals
NeuroprotectiveReduction in neuronal apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
PropertyValue
Molecular Weight233.31 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

propan-2-yl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

InChI

InChI=1S/C14H19NO2/c1-10(2)17-14(16)8-11-4-3-5-12-9-15-7-6-13(11)12/h3-5,10,15H,6-9H2,1-2H3

InChI Key

ACIXXMYQNFLODQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC=CC2=C1CCNC2

Origin of Product

United States

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